molecular formula C6H6N2 B1453350 4-Ethynyl-1-methyl-1H-pyrazole CAS No. 39806-89-8

4-Ethynyl-1-methyl-1H-pyrazole

Cat. No. B1453350
CAS RN: 39806-89-8
M. Wt: 106.13 g/mol
InChI Key: RACKOVAPLUVOJA-UHFFFAOYSA-N
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Description

4-Ethynyl-1-methyl-1H-pyrazole is a chemical compound with the empirical formula C6H6N2. It has a molecular weight of 106.13 . It is a solid substance .


Molecular Structure Analysis

The molecular structure of 4-Ethynyl-1-methyl-1H-pyrazole consists of a five-membered ring with two nitrogen atoms and three carbon atoms . The SMILES string representation of the molecule is C#CC1=CN©N=C1 .

Scientific Research Applications

Structural and Spectral Studies

Research has focused on pyrazole derivatives for their structural and spectral properties. For instance, studies on 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, a related compound, have combined experimental and theoretical approaches to understand its structure and electronic properties, using techniques like NMR, FT-IR, and X-ray diffraction (Viveka et al., 2016).

Tautomerism and Molecular Structures

The study of NH-pyrazoles, which are structurally similar to 4-Ethynyl-1-methyl-1H-pyrazole, reveals insights into their tautomerism, a property crucial for understanding their chemical behavior. X-ray crystallography and NMR spectroscopy have been used to determine the structures and tautomerism in solution and solid states of these compounds (Cornago et al., 2009).

Synthesis Methods and Applications

Selective synthesis techniques have been developed for pyrazole derivatives, highlighting the versatility of these compounds in chemical synthesis. For instance, the synthesis of 4-(sulfonyl)-methyl-1H-pyrazoles from N-allenic sulfonylhydrazones demonstrates controlled sulfonyl group migrations, a key feature in chemical reactions (Zhu et al., 2014).

Antiviral Properties

Pyrazole derivatives have shown promise in antiviral research. For example, 2-(3-alkoxy-1H-pyrazol-1-yl)pyrimidines have been found to possess notable antiviral properties, highlighting the potential use of pyrazole derivatives in medicinal chemistry (Munier-Lehmann et al., 2015).

Corrosion Inhibition

Pyrazole derivatives like pyranpyrazole have been studied for their corrosion inhibition properties on metals, indicating their potential industrial applications in processes like steel pickling (Dohare et al., 2017).

Antimicrobial and Antioxidant Activities

Studies on pyrazole derivatives have also shown significant antimicrobial and antioxidant activities. For example, pyrazol-4-yl- and 2H-chromene-based substituted anilines demonstrated noteworthy antibacterial and antifungal properties, as well as potential applications in fluorescence probes for biological imaging (Banoji et al., 2022).

Safety And Hazards

According to the safety data sheet, 4-Ethynyl-1-methyl-1H-pyrazole is not classified as a hazardous substance or mixture . In case of exposure, it is recommended to use personal protective equipment, avoid dust formation, and avoid breathing vapors, mist, or gas .

properties

IUPAC Name

4-ethynyl-1-methylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2/c1-3-6-4-7-8(2)5-6/h1,4-5H,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RACKOVAPLUVOJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20679777
Record name 4-Ethynyl-1-methyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20679777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

106.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethynyl-1-methyl-1H-pyrazole

CAS RN

39806-89-8
Record name 4-Ethynyl-1-methyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20679777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Ethynyl-1-methyl-1H-pyrazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
S Naud, IM Westwood, A Faisal… - Journal of medicinal …, 2013 - ACS Publications
… Thus, Sonagashira cross coupling of 4-ethynyl-1-methyl-1H-pyrazole 45 with unprotected 4-amino-2-bromo-5-iodopyridine 15 gave cyclization precursor 46 in 88% yield, which was …
Number of citations: 81 pubs.acs.org
G Rai, DJ Urban, BT Mott, X Hu, SM Yang… - Journal of medicinal …, 2020 - ACS Publications
… This compound was synthesized from coupling the advanced intermediate VIIf with 4-ethynyl-1-methyl-1H-pyrazole using the general Sonogashira coupling procedure E and …
Number of citations: 28 pubs.acs.org
C Qin, Y Hu, B Zhou, E Fernandez-Salas… - Journal of medicinal …, 2018 - ACS Publications
… Bromination of 4 gave compound 47, and finally, Sonogashira coupling of 47 with 4-ethynyl-1-methyl-1H-pyrazole gave compound 22 (QCA276). …
Number of citations: 223 pubs.acs.org
VKR Tangadanchu, H Jiang, Y Yu, TJA Graham… - European journal of …, 2020 - Elsevier
… -ethynyl-4-(trifluoromethyl)benzene (19b), 2-ethynylpyridine (19c), hex-1-yne (19d), 1-ethynyl-4-methoxybenzene (19e), ethynylcyclopropane (19f), and 4-ethynyl-1-methyl-1H-pyrazole (…
Number of citations: 9 www.sciencedirect.com
Z Hu, IV Leus, B Chandar, BS Sherborne… - Journal of medicinal …, 2022 - ACS Publications
The clinical success of linezolid for treating Gram-positive infections paired with the high conservation of bacterial ribosomes predicts that if oxazolidinones were engineered to …
Number of citations: 3 pubs.acs.org
GN Bondarenko, EG Dvurechenskaya… - Catalysis Letters, 2017 - Springer
The copper particles, supported on Al 2 O 3 were for the first time used as heterogeneous, highly active, easily available, and recyclable copper catalyst of direct carboxylation of various …
Number of citations: 37 link.springer.com

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